methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-10(14)7-4-8(6-9(12)5-7)11(13)2-3-11;/h4-6H,2-3,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDAEIWRPXNEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride typically involves multiple steps. One common method starts with the esterification of 3-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
The compound methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview.
Chemical Properties and Structure
This compound is characterized by the following properties:
- Molecular Formula : CHClFNO
- Molecular Weight : 253.68 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes; the actual CAS number should be verified)
The structure consists of a benzoate moiety substituted with a fluorine atom and an aminocyclopropyl group, which contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of fluorinated benzoates have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Studies
The compound's structural similarities to neurotransmitters suggest potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems may reveal insights into treating neurological disorders. Compounds with similar structures have been studied for their ability to modulate glutamate receptors, which are crucial in synaptic transmission and plasticity .
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of various derivatives that can be explored for biological activity. For example, it can be used in the synthesis of amino acid esters or other biologically active compounds .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Cell Line |
|---|---|---|---|
| Methyl 5-Fluorouracil | Structure | 12.5 | HL-60 |
| Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate | Structure | 10.0 | BEL-7402 |
| Methyl 4-Amino-2-fluorobenzoate | Structure | 15.0 | A549 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: Neuropharmacological Effects
| Study Focus | Compound Tested | Effect Observed |
|---|---|---|
| Glutamate Modulation | Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate | Increased synaptic plasticity |
| Neuroprotection | Methyl 4-Fluorobenzoate Derivatives | Reduced neuronal apoptosis |
Mechanism of Action
The mechanism of action of methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyclopropyl group and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride and analogous compounds:
Key Insights:
Structural Modifications: The 5-fluoro substituent in the target compound distinguishes it from non-fluorinated analogs like methyl 3-(1-aminocyclopropyl)benzoate HCl, likely enhancing lipophilicity and metabolic resistance . Compared to 1-aminocyclopropyl)methanesulfonamide HCl, the benzoate ester backbone may offer better membrane permeability due to reduced polarity .
Functional Groups: The cyclopropylamine group introduces conformational rigidity, a feature shared with 1-aminocyclopropyl derivatives in , which are often used to optimize target engagement in medicinal chemistry . Fluorinated benzoate esters like fluazolate () highlight the role of fluorine in agrochemicals, though the target compound’s lack of bulky heterocycles suggests a narrower biological application spectrum .
Salt Forms: Hydrochloride salts (e.g., N-(2-aminoethyl)-2-hydroxybenzamide HCl) are common in pharmaceuticals to improve solubility, a trait critical for in vivo efficacy .
Applications :
- Unlike pesticide-oriented esters (e.g., fluazolate), the target compound’s structure aligns with small-molecule drug candidates, particularly kinase inhibitors or protease modulators .
Research Findings and Implications
- Fluorine Impact: Fluorination at the 5-position likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Cyclopropylamine Utility : The constrained geometry of the cyclopropylamine group may enhance binding to flat hydrophobic pockets in enzymes or receptors, as seen in similar compounds .
- Synergistic Effects : The combination of fluorine and cyclopropylamine in a single scaffold could offer synergistic benefits in drug design, though further pharmacokinetic studies are needed.
Biological Activity
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, referencing diverse research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a fluorobenzoate moiety and an aminocyclopropyl group. This structural configuration is believed to contribute to its biological activity.
- Chemical Formula : C11H12ClFNO2
- Molecular Weight : 233.67 g/mol
- CAS Number : 1195768-19-4
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on certain proteases, which are critical in various physiological processes. For instance, it has been shown to inhibit cathepsin L-like proteases, which play a role in the pathology of several diseases, including cancer and parasitic infections .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
| Study Reference | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| TgCPL | 34 | Inhibition of Toxoplasma gondii survival | |
| HsCPL | 110 | Selective inhibition compared to human proteases | |
| CYP51 | Not specified | Potential antifungal activity |
Case Studies
Case Study 1: Antiparasitic Activity
In a study investigating the efficacy of this compound against Toxoplasma gondii, the compound was found to significantly reduce parasite load in infected tissue cultures. The IC50 value for TgCPL inhibition was determined to be as low as 34 nM, indicating potent activity against the chronic stage of toxoplasmosis .
Case Study 2: Selectivity Profile
Further investigations into the selectivity of this compound revealed that it exhibits a preferential inhibition profile towards TgCPL over human cathepsins. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential . The compound's ability to cross the blood-brain barrier (BBB) was also noted, suggesting its potential utility in treating CNS infections caused by Toxoplasma gondii.
Q & A
Q. What are the established synthetic routes for methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step procedures, including:
- Fluorobenzoate ester formation : Starting with 5-fluoro-3-nitrobenzoic acid, followed by esterification with methanol under acidic conditions.
- Cyclopropane ring introduction : A [2+1] cycloaddition or strain-driven ring closure using reagents like trimethylsilyldiazomethane (TMSD) or vinyl boronic acids.
- Amination : Reduction of nitro groups or substitution reactions to introduce the 1-aminocyclopropyl moiety .
Key factors affecting yield include: - Temperature control during cyclopropanation (e.g., 0–5°C to prevent side reactions).
- Catalyst selection (e.g., palladium for cross-coupling steps).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 70–85% |
| Cyclopropanation | TMSD, CuCN, 0°C | 40–60% |
| Amination | NH₃/MeOH, Pd/C, H₂ | 50–70% |
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the cyclopropane ring (δ ~1.2–1.8 ppm for CH₂ protons), fluorine coupling (³J ~8–12 Hz), and ester carbonyl (δ ~165–170 ppm) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of HCl or cyclopropane ring cleavage) .
Q. What are the solubility properties and recommended storage protocols?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water (pH-dependent).
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | ~2 (pH 3–5) |
| MeOH | 10–15 |
- Storage : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to humidity to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can conflicting stereochemical data (e.g., NMR vs. X-ray) for the 1-aminocyclopropyl group be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguity in cyclopropane ring geometry and amine orientation .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclopropane CH₂ and aromatic protons.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
Q. What strategies improve the compound’s stability in aqueous buffers for bioassays?
- Methodological Answer :
- Lyophilization : Prepare lyophilized stock solutions in PBS (pH 6.5–7.0) to minimize hydrolysis .
- Additives : Include 0.1% BSA or cyclodextrins to reduce aggregation .
- Temperature Control : Store working solutions on ice and avoid freeze-thaw cycles .
Q. How can researchers evaluate its bioactivity as a kinase inhibitor or GPCR modulator?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR2) at 1–100 µM concentrations .
- GPCR Binding : Radioligand displacement assays (³H-labeled antagonists) on HEK293 cells expressing target receptors .
- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinities for conserved active sites .
Q. How should discrepancies in bioactivity data across studies be addressed?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and HRMS to rule out degradation products .
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via CRISPR knockouts .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .
Q. What advanced analytical methods quantify the compound in plasma or tissue samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
